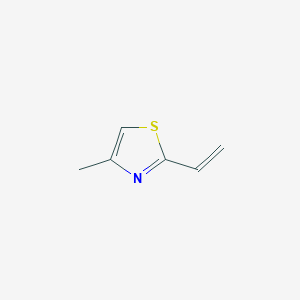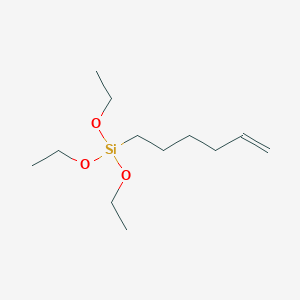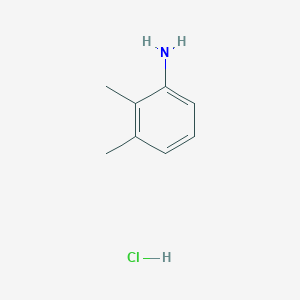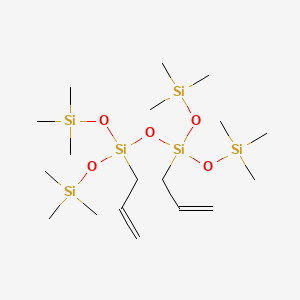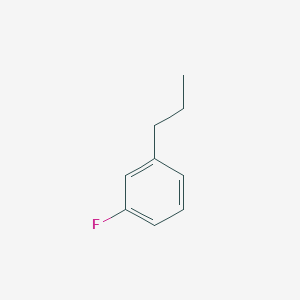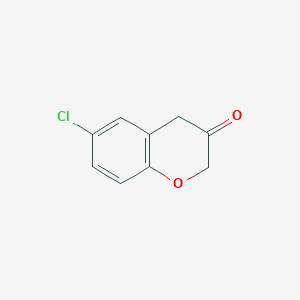
6-Cloro-3-cromanonona
Descripción general
Descripción
6-Chlorochroman-3-one, also known as 6-chloro-2-methyl-2H-1,3-benzodioxole-5-carbonitrile, is a chemical compound belonging to the class of benzo-dioxoles. It is a colorless, crystalline solid with a molecular weight of 177.57 g/mol. This compound has been studied for its potential applications in a wide range of scientific fields, including organic synthesis, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los análogos de cromanonona, incluyendo la 6-Cloro-3-cromanonona, han mostrado potencial en la investigación anticancerígena. Pueden inhibir el crecimiento de células cancerosas e inducir la apoptosis .
Actividad Antidiabética
Los compuestos de cromanonona se han estudiado por sus propiedades antidiabéticas. Potencialmente pueden ayudar a regular los niveles de azúcar en la sangre y mejorar la sensibilidad a la insulina .
Actividad Antioxidante
La this compound tiene propiedades antioxidantes. Puede neutralizar los radicales libres dañinos en el cuerpo, lo que puede ayudar a prevenir diversas enfermedades .
Actividad Antimicrobiana y Antifúngica
Este compuesto ha demostrado actividades antimicrobianas y antifúngicas. Potencialmente puede inhibir el crecimiento de bacterias y hongos dañinos .
Actividad Antiviral
La this compound ha mostrado potencial en la investigación antiviral. Potencialmente puede inhibir la replicación de virus .
Actividad Antiinflamatoria
Este compuesto tiene propiedades antiinflamatorias. Potencialmente puede reducir la inflamación y aliviar los síntomas de enfermedades inflamatorias .
Actividad Anticoagulante
Los compuestos de cromanonona, incluyendo la this compound, tienen propiedades anticoagulantes. Potencialmente pueden prevenir coágulos de sangre y mejorar el flujo sanguíneo .
Actividad Antidepresiva
La this compound ha mostrado potencial como antidepresivo. Potencialmente puede regular el estado de ánimo y aliviar los síntomas de la depresión .
Mecanismo De Acción
Target of Action
It is known that chromanone compounds, which include 6-chlorochroman-3-one, have been studied for their hypocholesterolemic and hypotriglyceridemic activities . These activities suggest that 6-Chlorochroman-3-one may interact with enzymes or receptors involved in lipid metabolism.
Mode of Action
It has been found to be effective as a hypocholesterolemic and hypotriglyceridemic agent . This suggests that 6-Chlorochroman-3-one may interact with its targets to influence lipid metabolism, leading to reduced levels of cholesterol and triglycerides.
Biochemical Pathways
Given its hypocholesterolemic and hypotriglyceridemic activities, it can be inferred that 6-chlorochroman-3-one may affect pathways related to lipid metabolism . The downstream effects of these interactions could include reduced levels of cholesterol and triglycerides in the body.
Result of Action
It has been found to be effective as a hypocholesterolemic and hypotriglyceridemic agent . This suggests that the action of 6-Chlorochroman-3-one at the molecular and cellular level results in reduced levels of cholesterol and triglycerides.
Propiedades
IUPAC Name |
6-chloro-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBIZKTYVWJBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618440 | |
| Record name | 6-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26371-48-2 | |
| Record name | 6-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

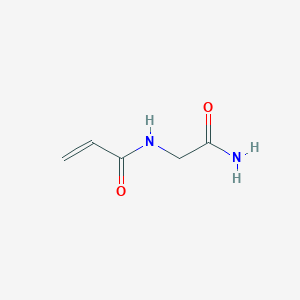


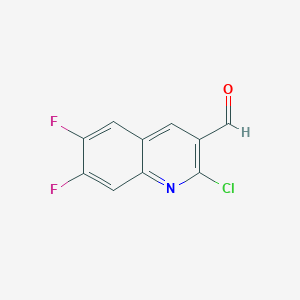


![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1592353.png)
![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)

